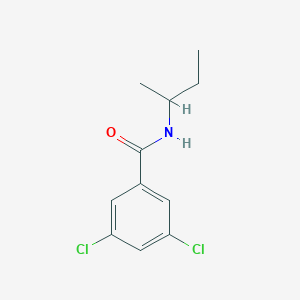
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, also known as HX1171, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of xanthene derivatives, which have been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators. This could help to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative and inflammatory diseases.
Biochemical and physiological effects:
Studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain. It has been found to increase the levels of certain antioxidants, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which could help to protect neurons from oxidative damage. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which could help to reduce inflammation in the brain and other tissues.
实验室实验的优点和局限性
One advantage of using 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione in lab experiments is that it has been shown to be relatively non-toxic, even at high doses. This makes it a potentially useful compound for in vivo studies of neurodegenerative and inflammatory diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione. One area of interest is the development of more potent derivatives of this compound that could exhibit even greater neuroprotective and anti-inflammatory effects. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential for clinical use.
合成方法
The synthesis of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3,4,5,6-tetramethylphthalic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield this compound.
科学研究应用
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
属性
分子式 |
C24H28O5 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C24H28O5/c1-23(2)9-15(26)21-18(11-23)29-19-12-24(3,4)10-16(27)22(19)20(21)13-6-7-14(25)17(8-13)28-5/h6-8,20,25H,9-12H2,1-5H3 |
InChI 键 |
XJULEVNYCXJMAC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)OC)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)


![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)




